CID 78062891
Description
CID 78062891 is a chemical compound registered in PubChem, a public database for chemical structures and biological activities. This absence limits a precise introduction. Typically, PubChem entries include molecular formulas, weights, spectral data, and bioactivity profiles, but these details are missing here. Researchers would rely on PubChem's native database or additional literature to characterize this compound .
Properties
Molecular Formula |
Cl3H2KOSn |
|---|---|
Molecular Weight |
282.2 g/mol |
InChI |
InChI=1S/3ClH.K.H2O.Sn/h3*1H;;1H2;/q;;;;;+3/p-3 |
InChI Key |
UGFIYRHVRLNGCR-UHFFFAOYSA-K |
Canonical SMILES |
O.Cl[Sn](Cl)Cl.[K] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78062891 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of various reagents, catalysts, and solvents to achieve the desired chemical transformation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality standards. The specific details of these industrial processes are often proprietary and may be protected by patents.
Chemical Reactions Analysis
Types of Reactions: CID 78062891 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can be further analyzed using various analytical techniques to determine their structure and properties.
Scientific Research Applications
CID 78062891 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a tool for investigating biological pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it may have industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 78062891 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The detailed mechanism of action is often studied using techniques such as molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a generalized framework for such comparisons, supported by relevant examples:
Structural and Functional Group Analysis
Structural analogs are often compared using 2D/3D overlays and functional group mapping. For example:
- compares betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) to substrates like taurocholic acid (CID 6675). Key differences include hydroxylation patterns and steroid backbone orientation, which influence substrate binding and inhibition efficacy .
- evaluates oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546; 30-methyl-oscillatoxin D, CID 185389). Methylation at position 30 alters toxicity and bioactivity, demonstrating how minor structural changes impact function .
Physicochemical Properties
Properties such as solubility, logP, and molecular weight are critical for drug-likeness. For instance:
- details a compound (CID 57892468) with a molecular weight of 265.31 g/mol and solubility of 0.019–0.0849 mg/ml. Higher molecular weight analogs (>300 g/mol) often exhibit reduced bioavailability due to poor membrane permeability .
- Compounds with logP >3 may face solubility challenges .
Bioactivity and Inhibition Profiles
Comparative studies often focus on enzyme inhibition, toxicity, and therapeutic indices:
- identifies ginkgolic acid (CID 5469634) as a noncompetitive inhibitor of bile acid transporters, contrasting with irbesartan (CID 3749), which shows mixed inhibition kinetics. Such differences guide applications in cholestasis or metabolic disorders .
- Analogs with halogens (e.g., Cl, Br) often enhance binding affinity but may increase toxicity .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison of Selected Analogs
Table 2: Physicochemical Properties
Research Findings and Limitations
- Structural Similarity : Compounds with >70% structural similarity (e.g., CID 53216313 and its analogs in ) often share bioactivity but diverge in potency due to substituent effects .
- Methodological Gaps : The absence of CID 78062891 in the evidence precludes direct comparisons. Future work should prioritize experimental characterization (e.g., NMR, mass spectrometry) and computational modeling (docking, QSAR) to fill these gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
